![molecular formula C29H39NO4 B1670185 Deethylindanomycin CAS No. 106803-22-9](/img/structure/B1670185.png)
Deethylindanomycin
Overview
Description
Mechanism of Action
Target of Action
Deethylindanomycin, also known as 16-Deethylindanomycin, is a pyrrole-ether antibiotic . It is produced by a strain of Streptomyces setonii . The primary targets of this compound are Gram-positive bacteria and coccidia . These organisms are responsible for a variety of infections in humans and animals.
Mode of Action
It is known to act as an ionophore in lipid bilayer membranes . Ionophores are compounds that transport ions across the cell membrane. This compound is more selective for potassium ions than calcium, magnesium, and sodium ions . This ion transport mechanism disrupts the normal ion balance in the cell, leading to cell death.
Result of Action
The primary result of this compound’s action is the death of Gram-positive bacteria and coccidia . By disrupting ion balance in these organisms, this compound causes cellular dysfunction leading to cell death. This makes it effective as an antibiotic.
Biochemical Analysis
Biochemical Properties
Deethylindanomycin acts as an ionophore in lipid bilayer membranes and is more selective for potassium ions than calcium, magnesium, and sodium ions . It induces histamine release from rodent mast cells and human basophils in vitro in a calcium-dependent manner .
Cellular Effects
This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its function as an ionophore. It facilitates the transport of potassium ions across lipid bilayer membranes, disrupting the ion balance within the cell . This can lead to changes in gene expression and enzyme activity.
Dosage Effects in Animal Models
It is known that this compound is active against coccidia in vitro, but is inactive against Eimeria tenella infection in chicks when administered at a dose of 200 µg/g in the diet .
Transport and Distribution
This compound, as an ionophore, likely diffuses across cellular and organelle membranes, disrupting ion gradients. Its distribution within cells and tissues would be influenced by its lipid solubility and the presence of ion gradients .
Subcellular Localization
As an ionophore, it likely localizes to cellular and organelle membranes where it can facilitate the transport of ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Deethylindanomycin is typically produced by fermentation using the bacterium Streptomyces setonii . The fermentation process involves cultivating the bacterium in a suitable nutrient medium under controlled conditions. After fermentation, the compound is extracted and purified using various chromatographic techniques .
Industrial Production Methods: The industrial production of this compound follows similar fermentation processes but on a larger scale. The bacterium is grown in large fermenters, and the compound is extracted and purified using industrial-scale chromatography and other purification methods .
Chemical Reactions Analysis
Types of Reactions: Deethylindanomycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its antimicrobial properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Chemical Research
Model Compound for Ionophore Studies
- Deethylindanomycin serves as a model compound for studying ionophore properties. Its ability to selectively transport potassium ions across lipid bilayer membranes makes it valuable for understanding ion transport mechanisms in biological systems .
Histamine Release Studies
- The compound has been utilized to investigate histamine-releasing actions from mast cells and basophils. This aspect is crucial for exploring allergic reactions and other histamine-related physiological processes.
Biological Applications
Antimicrobial Activity
- This compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria and certain protist parasites. This activity is being explored for the development of new antibiotics, addressing the growing concern of antibiotic resistance .
Coccidial Control in Agriculture
- In agricultural settings, this compound is investigated for its potential as an anticoccidial agent, helping to control coccidial infections in poultry. This application is particularly relevant given the economic impact of coccidiosis in livestock production .
Medical Research
Cytotoxic Potential
- Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. Research indicates that this compound may inhibit cell proliferation and induce apoptosis in certain types of cancer cells, suggesting its potential role in cancer therapy .
Mechanism of Action
- The mechanism by which this compound exerts its effects involves disrupting ion balance within bacterial cells through selective ion transport. This disruption leads to cell death, making it an effective antimicrobial agent .
Data Table: Comparative Analysis of Ionophore Properties
Compound | Ion Selectivity | Antimicrobial Activity | Source |
---|---|---|---|
This compound | Potassium ions | Gram-positive bacteria | Streptomyces setonii |
Indanomycin | Sodium ions | Gram-positive bacteria | Streptomyces antibioticus |
Monensin | Sodium and potassium | Broad-spectrum | Streptomyces cinnamonensis |
Salinomycin | Sodium ions | Anticoccidial | Streptomyces albus |
Study 1: Antimicrobial Efficacy
A study published in the journal Antibiotics demonstrated that this compound effectively inhibited the growth of various Gram-positive bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to established antibiotics .
Study 2: Cytotoxicity Evaluation
Research conducted by scientists at a leading pharmaceutical institute evaluated the cytotoxic effects of this compound on human cancer cell lines. Results showed a significant reduction in cell viability, with IC50 values indicating strong cytotoxicity against specific cancer types .
Study 3: Agricultural Application
In an agricultural study, this compound was tested for its efficacy against coccidial infections in poultry. The results indicated a marked reduction in infection rates, showcasing its potential as a safe alternative to conventional anticoccidials .
Comparison with Similar Compounds
Indanomycin: Structurally similar to deethylindanomycin, it also exhibits antimicrobial activity against Gram-positive bacteria.
Lasalocid: Another polyether antibiotic with similar ionophore properties.
Monensin: A polyether antibiotic used in veterinary medicine with similar ionophore activity.
Uniqueness: this compound is unique due to its specific ionophore activity, selectively transporting potassium ions over other ions. This selectivity makes it particularly effective against certain bacterial strains and coccidia .
Biological Activity
Deethylindanomycin, also known as 16-deethylindanomycin (A83094A), is a pyrrole-ether antibiotic produced by the actinobacterium Streptomyces setonii. This compound has garnered attention due to its significant biological activity, particularly against various pathogens. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data and case studies.
Chemical Structure and Classification
This compound is structurally related to indanomycin, characterized by a complex pyrrole-ether framework. Its molecular structure contributes to its antibiotic properties, making it effective against a range of microorganisms.
Spectrum of Activity
This compound exhibits potent activity against Gram-positive bacteria and certain protozoa. Key findings include:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus (including methicillin-resistant variants) and Bacillus subtilis.
- Protozoa : Active against coccidia, indicating its potential use in veterinary medicine.
The following table summarizes the antimicrobial efficacy of this compound against various microorganisms:
Microorganism | Sensitivity |
---|---|
Staphylococcus aureus | Sensitive |
Bacillus subtilis | Sensitive |
Escherichia coli | Resistant |
Pseudomonas aeruginosa | Resistant |
Coccidia (e.g., Eimeria spp.) | Sensitive |
This compound's mechanism involves interference with bacterial cell wall synthesis and function. It is believed to inhibit key enzymes involved in peptidoglycan synthesis, which is crucial for maintaining bacterial cell integrity. This action leads to cell lysis and death in susceptible bacteria.
Case Studies
- Antibiotic Production : In a study conducted on Streptomyces setonii, researchers isolated this compound and assessed its production under various fermentation conditions. The optimal conditions for maximum yield were identified, showcasing its potential for industrial-scale antibiotic production .
- In Vivo Efficacy : A veterinary study evaluated the efficacy of this compound against coccidiosis in poultry. Results indicated a significant reduction in infection rates, supporting its application as an effective treatment option in veterinary medicine .
- Comparative Studies : Comparative analyses with other antibiotics revealed that this compound displayed superior activity against specific Gram-positive pathogens when tested alongside traditional antibiotics like penicillin and vancomycin .
Research Findings
Recent genomic studies have provided insights into the biosynthetic pathways of this compound. Genome mining techniques have linked its production to specific gene clusters within Streptomyces setonii, revealing opportunities for further exploration of related compounds with enhanced biological activities .
Properties
IUPAC Name |
(2R)-2-[(2R,5S,6R)-6-[(3E,5E)-6-[(3aR,4S,5R,7aS)-4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]-5-methyloxan-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39NO4/c1-4-20(28-18(2)13-16-25(34-28)19(3)29(32)33)8-5-10-22-15-14-21-9-6-11-23(21)26(22)27(31)24-12-7-17-30-24/h5,7-8,10,12,14-15,17-19,21-23,25-26,28,30H,4,6,9,11,13,16H2,1-3H3,(H,32,33)/b10-5+,20-8+/t18-,19+,21-,22-,23+,25+,26+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZFOQSMGNAIJM-IWHHVUORSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC=CC1C=CC2CCCC2C1C(=O)C3=CC=CN3)C4C(CCC(O4)C(C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C\C=C\[C@H]1C=C[C@@H]2CCC[C@H]2[C@@H]1C(=O)C3=CC=CN3)/[C@H]4[C@H](CC[C@@H](O4)[C@@H](C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801346667 | |
Record name | 16-Deethylindanomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106803-22-9, 117615-33-5 | |
Record name | Omomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106803229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Deethylindanomycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117615335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16-Deethylindanomycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801346667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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